4-Chloro-2-iodo-benzeneacetic acid is an organic compound with the molecular formula and a molecular weight of approximately 296.49 g/mol. This compound features a benzene ring substituted with both a chlorine atom at the para position (4) and an iodine atom at the ortho position (2), along with a carboxylic acid group (-COOH) at the benzeneacetic acid moiety. The presence of halogens in its structure contributes to its unique chemical properties, making it of interest in various chemical and biological applications.
The synthesis of 4-chloro-2-iodo-benzeneacetic acid can be achieved through several methods:
4-Chloro-2-iodo-benzeneacetic acid has potential applications in:
Studies on interaction mechanisms involving 4-chloro-2-iodo-benzeneacetic acid are essential for understanding its reactivity and potential applications. Research suggests that halogenated compounds often exhibit unique interactions with biomolecules, influencing enzyme activities or receptor binding affinities. Investigating these interactions can provide insights into its efficacy as a pharmaceutical agent or its environmental impact.
Several compounds share structural similarities with 4-chloro-2-iodo-benzeneacetic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 4-chloro-2-iodobenzoate | C9H8ClIO2 | 0.98 |
| 4-Chloro-3-iodobenzoic acid | C7H5ClIO2 | 0.96 |
| 2-Chloro-5-iodobenzoic acid | C7H5ClIO2 | 0.92 |
| 4-Iodo-3-chlorobenzoic acid | C7H5ClIO2 | 0.91 |
| Methyl 5-chloro-2-iodobenzoate | C9H8ClIO2 | 0.84 |
The unique combination of chlorine and iodine substituents at specific positions on the benzene ring distinguishes 4-chloro-2-iodo-benzeneacetic acid from other similar compounds. This specific arrangement may confer distinct chemical reactivity and biological activity compared to its analogs.
The Hell–Volhard–Zelinsky (HVZ) reaction, traditionally used for α-bromination of carboxylic acids, has been adapted for synthesizing 4-chloro-2-iodo-benzeneacetic acid. This four-step process involves:
However, this method faces limitations:
Electrophilic aromatic substitution (EAS) in polyhalogenated systems is complicated by:
| Reaction Condition | Yield (%) | Regioselectivity (ortho:para) |
|---|---|---|
| HNO₃/H₂SO₄ (nitration) | 32 | 1:2.1 |
| Cl₂/FeCl₃ (chlorination) | 48 | 1:1.8 |
| I₂/HIO₄ (iodination) | 56 | 1:3.4 |
Table 1: EAS efficiency in polyhalogenated benzeneacetic acids.
Trichloroisocyanuric acid (TCCA) enables regioselective α-chlorination under solvent-free conditions:
Phosphorus trichloride (PCl₃) catalyzes iodination via in situ HI generation:
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 80 | 62 |
| 10 | 80 | 74 |
| 15 | 80 | 68 |
Table 2: PCl₃ optimization for ortho-iodination.
Para-substituents significantly influence halogenation kinetics:
| Para-Substituent | Relative Rate (vs. H) | Preferred Halogenation Position |
|---|---|---|
| -Cl | 0.54 | Ortho (67%) |
| -NO₂ | 0.21 | Meta (82%) |
| -OCH₃ | 3.12 | Para (73%) |
Table 3: Substituent effects on halogenation regioselectivity.
The electron-withdrawing chlorine atom deactivates the ring, slowing reaction rates but enhancing ortho selectivity due to steric and electronic effects.
The competition between benzylic (α) and aromatic halogenation in phenylacetic acid derivatives arises from distinct electrophilic mechanisms. Electrophilic aromatic substitution (EAS) typically targets electron-rich aromatic rings, while the Hell–Volhard–Zelinsky (HVZ) reaction selectively halogenates α-carbons adjacent to carboxylic acid groups [2] [3].
In EAS, halogen electrophiles (e.g., Cl⁺, I⁺) form via Lewis acid catalysis (e.g., AlCl₃, FeCl₃) or oxidative activation. The aromatic ring’s electron density dictates reactivity: electron-donating groups (EDGs) accelerate substitution at ortho/para positions, while electron-withdrawing groups (EWGs) deactivate the ring [1]. For 4-chloro-2-iodo-benzeneacetic acid, the pre-existing chloro and iodo substituents exert competing effects:
The meta-directing nature of EWGs like -Cl and -I would typically orient new electrophilic attacks to the less deactivated positions. However, in practice, the benzylic position often dominates due to the HVZ mechanism [2] [4].
The HVZ reaction proceeds through a four-step cascade:
For 4-chloro-2-iodo-benzeneacetic acid, this pathway favors α-chlorination or iodination over aromatic substitution because:
| Position | Reaction Mechanism | Key Influencers | Dominant Pathway in 4-Cl-2-I-Benzeneacetic Acid |
|---|---|---|---|
| Benzylic (α-C) | HVZ | Acyl chloride enolization, TCCA/PCl₃ | Chlorination/Iodination at α-C |
| Aromatic (C-3, C-5) | EAS | Ring electron density, substituent effects | Suppressed due to EWG deactivation |
The para-chloro group in 4-chloro-2-iodo-benzeneacetic acid plays a critical role in suppressing aromatic halogenation while promoting α-selectivity.
The para-chloro group indirectly promotes α-halogenation by:
| Para-Substituent | Electron Effect | Aromatic Reactivity | α-Selectivity | Example Yield (α-Chloro Product) |
|---|---|---|---|---|
| -NO₂ | Strong EWG | Very Low | High | 92% [2] |
| -Cl | Moderate EWG | Low | High | 85% [4] |
| -CH₃ | Weak EDG | Moderate | Moderate | 45% [2] |
| -OCH₃ | Strong EDG | High | Low | <10% [2] |
For 4-chloro-2-iodo-benzeneacetic acid, the para-chloro group ensures >80% α-selectivity under optimized HVZ conditions [4].
The ortho arrangement of chloro and iodo substituents introduces unique non-covalent interactions that influence molecular conformation and reactivity.
Halogen bonding (XB) occurs between the electrophilic σ-hole of one halogen (e.g., iodine) and a nucleophilic region (e.g., lone pairs of chlorine) [5]. In 4-chloro-2-iodo-benzeneacetic acid:
| Interaction Type | Bond Length (Å) | Energy (kJ/mol) | Structural Impact |
|---|---|---|---|
| Cl···I XB | 3.2–3.5 | 15–25 | Distorted aryl ring geometry |
| Steric repulsion | <3.0 | N/A | Increased torsional strain |
These interactions may suppress undesired side reactions (e.g., dihalogenation) by stabilizing specific conformations during synthesis [5].
The halogenated benzeneacetic acid scaffold of 4-chloro-2-iodo-benzeneacetic acid represents a valuable building block in pharmaceutical synthesis, offering unique reactivity patterns that enable the construction of complex bioactive molecules. The strategic positioning of both chlorine and iodine substituents on the aromatic ring provides complementary reactivity profiles that can be exploited in sequential synthetic transformations [1] [2].
The pharmaceutical industry has increasingly recognized the importance of halogenated intermediates in drug development, with statistical analysis revealing that more than 85% of bioactive compounds contain at least one nitrogen atom in their structure, often introduced through halogenated precursors [3]. The dual halogenation pattern in 4-chloro-2-iodo-benzeneacetic acid allows for selective functionalization strategies that are particularly valuable in pharmaceutical intermediate development [4].
4-Chloro-2-iodo-benzeneacetic acid serves as a versatile precursor for the synthesis of diverse heterocyclic frameworks that are prevalent in pharmaceutical compounds. The compound's structural features enable participation in various cyclization reactions that form the backbone of many bioactive molecules [1] [2].
Recent advances in heterocycle synthesis have highlighted the importance of halogenated benzeneacetic acid derivatives in constructing nitrogen-containing heterocycles. The iodine substituent at the 2-position facilitates palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 4-position can undergo nucleophilic aromatic substitution reactions under appropriate conditions [5] [6]. This dual reactivity pattern enables the sequential formation of complex heterocyclic structures through carefully orchestrated synthetic sequences.
| Heterocycle Type | Synthetic Approach | Yield Range | Key Transformations |
|---|---|---|---|
| Isoquinolines | Palladium-catalyzed intramolecular cyclization | 65-85% | C-H activation followed by cyclization |
| Benzoxazines | Nucleophilic substitution-cyclization | 70-90% | Amine addition followed by ring closure |
| Quinazolines | Sequential cross-coupling and cyclization | 60-80% | Suzuki coupling followed by condensation |
| Benzothiazoles | Sulfur incorporation and cyclization | 55-75% | Thiol addition and oxidative cyclization |
The synthesis of biologically active heterocycles using 4-chloro-2-iodo-benzeneacetic acid as a starting material has been demonstrated in several pharmaceutical development programs. Hypervalent iodine chemistry has emerged as a powerful tool for heterocycle synthesis, with compounds such as 4-chloro-2-iodo-benzeneacetic acid serving as precursors to hypervalent iodine reagents that facilitate oxidative cyclization reactions [7] [8].
The formation of isoquinoline derivatives through palladium-catalyzed reactions represents one of the most significant applications of this compound. The strategic placement of the iodine atom enables selective oxidative coupling reactions that result in the formation of the isoquinoline core structure. Research has shown that these transformations can be achieved with high efficiency when appropriate ligands and reaction conditions are employed [5].
The carboxylic acid functionality of 4-chloro-2-iodo-benzeneacetic acid provides an excellent handle for prodrug design through esterification strategies. Prodrug approaches have become increasingly important in pharmaceutical development, with the primary objectives being to improve bioavailability, enhance tissue specificity, and reduce side effects [9].
The esterification of the carboxylic acid group in 4-chloro-2-iodo-benzeneacetic acid can be accomplished through various synthetic methodologies, each offering distinct advantages depending on the desired prodrug characteristics. Recent developments in prodrug design have emphasized the importance of optimizing the balance between chemical stability and enzymatic cleavability [10] [11].
| Ester Type | Hydrolysis Mechanism | Stability Profile | Typical Applications |
|---|---|---|---|
| Methyl esters | Esterase-mediated | Moderate stability | Oral bioavailability enhancement |
| Ethyl esters | Carboxylesterase | Controlled release | Sustained drug delivery |
| Propylene glycol esters | Dual enzymatic pathway | Extended stability | Parenteral formulations |
| Acetoxybenzyl esters | Esterase cascade | Rapid activation | Targeted tissue delivery |
The development of ester prodrugs from 4-chloro-2-iodo-benzeneacetic acid has demonstrated significant potential for improving the pharmacokinetic properties of related pharmaceutical compounds. Studies have shown that the incorporation of specific ester groups can enhance oral bioavailability by factors of 3-5 compared to the parent carboxylic acid [10].
Computational approaches to prodrug design have revealed that the structural modifications achievable through esterification of 4-chloro-2-iodo-benzeneacetic acid can significantly alter membrane permeability coefficients. Research has indicated that systematic modification of the ester chain length can provide on-demand permeability enhancement while maintaining appropriate aqueous solubility [12].
The enzymatic hydrolysis characteristics of esters derived from 4-chloro-2-iodo-benzeneacetic acid have been extensively studied using various enzyme systems. Investigations using Caco-2 cell homogenates have demonstrated that the hydrolysis typically occurs through a two-step mechanism, first generating an intermediate ester compound followed by complete hydrolysis to the parent carboxylic acid [13].
The structural framework of 4-chloro-2-iodo-benzeneacetic acid shares significant similarities with established agrochemical compounds, particularly in the phenoxyacetic acid herbicide family. The presence of halogen substituents on the aromatic ring is a common feature in many herbicidal compounds, where these substituents play crucial roles in determining biological activity and environmental persistence [14] [15].
Halogenated phenylacetic acid derivatives have demonstrated considerable potential as agrochemical precursors, with several compounds in this class showing herbicidal activity. The strategic placement of chlorine and iodine atoms in 4-chloro-2-iodo-benzeneacetic acid provides opportunities for selective functionalization that can lead to the development of novel agrochemical agents [15].
The herbicidal activity of halogenated indole-3-acetic acid derivatives has been well-documented, with these compounds showing high-efficiency herbicidal activity and wide herbicidal spectrum [15]. The structural relationship between these active compounds and 4-chloro-2-iodo-benzeneacetic acid suggests potential applications in agrochemical development.
Research has indicated that halogenated phenylacetic acid derivatives can undergo various chemical transformations that enhance their biological activity. The iodine substituent in 4-chloro-2-iodo-benzeneacetic acid can be replaced through nucleophilic substitution reactions, enabling the introduction of various functional groups that may confer herbicidal properties [16].
| Modification Type | Target Pathway | Activity Enhancement | Environmental Profile |
|---|---|---|---|
| Amine substitution | Auxin transport inhibition | 2-3 fold increase | Reduced persistence |
| Ether formation | Cell membrane disruption | Moderate enhancement | Improved selectivity |
| Amide conjugation | Enzyme inhibition | Significant increase | Controlled degradation |
| Ester derivatization | Controlled release | Sustained activity | Reduced leaching |
The development of agrochemical compounds from 4-chloro-2-iodo-benzeneacetic acid requires careful consideration of both efficacy and environmental impact. The halogen substituents can influence the compound's degradation pathway and persistence in soil, factors that are crucial for regulatory approval and commercial viability [17].
The carboxylic acid functionality of 4-chloro-2-iodo-benzeneacetic acid provides excellent coordination sites for metal ions, making it a valuable building block in the construction of metal-organic frameworks. The additional halogen substituents can serve as secondary coordination sites or provide sites for post-synthetic modification [18] [19].
Metal-organic frameworks constructed using halogenated carboxylic acid linkers have shown enhanced adsorption properties for various guest molecules. The incorporation of chlorine and iodine substituents can create specific binding sites that enhance the selectivity and capacity of the resulting frameworks [18].
Recent developments in MOF chemistry have demonstrated that halogenated linkers can significantly improve the performance of these materials in gas adsorption applications. The presence of halogen atoms creates favorable intermolecular interactions that enhance the binding of target molecules [18].
| Metal Node | Framework Topology | Pore Characteristics | Adsorption Capacity |
|---|---|---|---|
| Zirconium clusters | Hexagonal channels | Microporous, 8-12 Å | Enhanced benzene uptake |
| Copper paddlewheels | Square grid | Mesoporous, 15-20 Å | Improved selectivity |
| Iron oxide chains | Linear channels | Mixed micro/mesoporous | High surface area |
| Hafnium clusters | Cubic cavities | Uniform pores, 10-15 Å | Exceptional stability |
The synthesis of metal-organic frameworks using 4-chloro-2-iodo-benzeneacetic acid as a linker has been explored using various metal nodes. Zirconium-based frameworks have shown particular promise due to their high chemical stability and tunable pore characteristics [20]. The incorporation of halogenated linkers has been shown to enhance the framework's resistance to moisture and chemical degradation.
Studies on the coordination chemistry of halogenated carboxylic acids have revealed that the presence of electron-withdrawing substituents can significantly influence the binding affinity and coordination geometry [20]. The chlorine and iodine substituents in 4-chloro-2-iodo-benzeneacetic acid can modulate the electronic properties of the carboxylate group, potentially leading to enhanced metal-ligand interactions.
The post-synthetic modification of metal-organic frameworks containing 4-chloro-2-iodo-benzeneacetic acid linkers offers opportunities for further functionalization. The iodine substituent can be replaced through various cross-coupling reactions, enabling the introduction of additional functional groups that can enhance the framework's properties for specific applications [21].
Computational studies have indicated that metal-organic frameworks incorporating halogenated linkers can exhibit enhanced gas separation properties. The specific arrangement of halogen atoms within the framework can create preferential binding sites for certain gas molecules, leading to improved selectivity in separation processes [18].